N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide (Chemical ID: STL246167) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) moiety and a benzamide group. The compound’s structure (SMILES: Cc1nn(c(c1)C)c1cccc(c1)C(=O)/N=c/1$$nH]nc(s1)C1CCCO1) highlights its unique hybrid architecture, combining a thiadiazole ring with a fused tetrahydrofuran system and a 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide substituent . Its molecular weight is 369.45 g/mol, and it exists as a dry powder, suggesting moderate solubility in polar solvents.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(19-13)10-7-4-8-18-10/h1-3,5-6,10H,4,7-8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHLAMWCNWSLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the reaction of 2-amino-5-(tetrahydro-2-furanyl)-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Thiadiazole derivatives are characterized by their heterocyclic sulfur and nitrogen atoms, which confer unique electronic and steric properties. Below is a comparative analysis of key structural and physicochemical features:
Key Observations :
- Nitazoxanide (NTZ), a clinically approved antiparasitic, shares a benzamide-thiazole core but lacks the thiadiazole ring, underscoring the importance of the thiadiazole moiety in STL246167 for target specificity .
- Compounds with electron-withdrawing groups (e.g., nitro in NTZ, chlorine in derivatives) exhibit enhanced bioactivity, whereas electron-donating groups (e.g., methoxy in ) improve solubility .
Key Insights :
- STL246167’s tetrahydrofuran-thiadiazole hybrid may optimize binding to enzymes like SHP2 or DHFR, similar to compounds .
- Nitazoxanide ’s nitro group facilitates redox-mediated antiparasitic effects, a feature absent in STL246167, suggesting divergent therapeutic applications .
Key Takeaways :
Biological Activity
N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 314.41 g/mol. The presence of a thiadiazole moiety combined with a tetrahydrofuran ring contributes to its unique reactivity and biological properties. The thiadiazole ring is known for its high aromaticity and stability, which enhances the compound's potential as a pharmacological agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.41 g/mol |
| Structure Features | Thiadiazole, Tetrahydrofuran |
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives with halogen substitutions exhibit increased activity against Gram-positive bacteria and various fungi such as Candida albicans and Aspergillus niger .
- Anticancer Properties : The structural features of thiadiazole compounds are linked to cytotoxic effects against different cancer cell lines. The incorporation of specific substituents can enhance their anticancer activity .
- Anti-inflammatory Effects : Some derivatives have been studied for their potential as anti-inflammatory agents, possibly through inhibition of specific enzymes involved in inflammatory pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various thiadiazole derivatives found that those with oxygenated substituents demonstrated an inhibition rate of 58% to 66% against A. niger, compared to fluconazole . The minimum inhibitory concentration (MIC) values ranged from 32 to 42 μg/mL.
- Cytotoxic Activity : In vitro assays revealed that certain derivatives exhibited significant cytostatic effects against cancer cell lines, suggesting their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Research has identified that the introduction of different substituents on the thiadiazole ring can significantly alter biological activity. For example, the introduction of halogens has been associated with enhanced antibacterial properties .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies typically assess binding affinities and modes of interaction with enzymes or receptors relevant to its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, and what critical reagents are involved?
- The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazide derivatives followed by coupling with benzamide groups. Key reagents include phosphorus oxychloride (for cyclization) and acetic anhydride (for acetylation). Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side products .
- Example protocol:
- Step 1 : Cyclization of 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine using POCl₃.
- Step 2 : Condensation with benzamide derivatives under reflux in ethanol.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm; tetrahydrofuran oxygenated carbons at δ 60–70 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- Elemental analysis : Validates molecular formula (e.g., C₁₅H₁₄N₃O₂S) with <0.4% deviation from theoretical values .
Q. What preliminary biological screening methods are used to assess its therapeutic potential?
- In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., A549, SK-MEL-2) with IC₅₀ values reported (e.g., 12–25 μM range) .
- Enzyme inhibition studies : Kinase assays (e.g., VEGFR-2 inhibition) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity?
- Molecular docking : Predicts binding affinities to targets like VEGFR-2 (PDB ID: 4ASD). Software like AutoDock Vina is used with Lamarckian genetic algorithms .
- QSAR modeling : Correlates substituent effects (e.g., methoxy groups at benzamide) with cytotoxicity using descriptors like logP and polar surface area .
- Example finding: Methoxy groups enhance lipophilicity, improving membrane permeability (logP increase by ~0.5 units) .
Q. How do structural modifications (e.g., substituent variation) impact its mechanism of action?
- Case study : Replacing tetrahydrofuran with phenyl groups reduces solubility but increases binding to hydrophobic kinase pockets (ΔG binding improves by 2.1 kcal/mol) .
- SAR table :
| Substituent | IC₅₀ (μM) | logP |
|---|---|---|
| -OCH₃ | 12.3 | 2.8 |
| -Cl | 18.7 | 3.2 |
| -CH₃ | 24.5 | 2.5 |
Q. How can data contradictions in biological assays (e.g., high cytotoxicity but low target affinity) be resolved?
- Orthogonal validation :
- Surface plasmon resonance (SPR) : Directly measures binding kinetics (Kd) to confirm target engagement .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) verifies cell death mechanisms .
Q. What crystallographic techniques are suitable for resolving its 3D conformation?
- Single-crystal X-ray diffraction : SHELX programs (SHELXT for solution, SHELXL for refinement) resolve bond lengths/angles (e.g., thiadiazole ring planarity <0.01 Å deviation) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts contribute 15% of crystal packing) .
Methodological Notes
- Contradiction handling : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. MD simulations (AMBER/CHARMM) refine docking models .
- Spectral artifacts : Overlapping NMR peaks (e.g., benzamide vs. thiadiazole protons) are resolved via 2D techniques (COSY, HSQC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
